molecular formula C10H13NO4 B14426821 3-(Dimethylamino)-5-hydroxy-4-methoxybenzoic acid CAS No. 80547-67-7

3-(Dimethylamino)-5-hydroxy-4-methoxybenzoic acid

Cat. No.: B14426821
CAS No.: 80547-67-7
M. Wt: 211.21 g/mol
InChI Key: AHUOSZPDPJSYHY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-hydroxy-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylamino group, a hydroxy group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-hydroxy-4-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dihydroxy-4-methoxybenzoic acid with dimethylamine under specific conditions. The reaction typically requires a catalyst, such as lead acetate, and is carried out in a solvent-free environment to increase the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

3-(Dimethylamino)-5-hydroxy-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-5-hydroxy-4-methoxybenzoic acid is unique due to the presence of all three functional groups (dimethylamino, hydroxy, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

80547-67-7

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

3-(dimethylamino)-5-hydroxy-4-methoxybenzoic acid

InChI

InChI=1S/C10H13NO4/c1-11(2)7-4-6(10(13)14)5-8(12)9(7)15-3/h4-5,12H,1-3H3,(H,13,14)

InChI Key

AHUOSZPDPJSYHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC(=C1)C(=O)O)O)OC

Origin of Product

United States

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